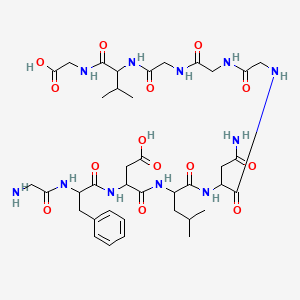

Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly

Description

Properties

IUPAC Name |

3-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[1-[[4-amino-1-[[2-[[2-[[2-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N11O14/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURUARRJQOZSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N11O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly, commonly referred to as speract, is a peptide that has garnered significant attention in biological research due to its role in reproductive biology, particularly in the fertilization processes of marine organisms. This article provides a comprehensive overview of the biological activity of this compound, including its structure, physiological roles, and relevant case studies.

Chemical Structure and Properties

The peptide consists of ten amino acids, with a sequence that suggests potential biological activity related to sperm motility and attraction. The presence of hydrophobic residues (such as Valine and Leucine) and polar residues (such as Asparagine and Aspartic acid) indicates a diverse range of interactions with biological membranes.

Sperm Activation

Speract is primarily known for its role in activating sperm motility in various marine species, including sea urchins. The peptide is released from eggs and acts as a chemoattractant, guiding sperm towards the egg during fertilization.

- Mechanism of Action : Speract binds to specific receptors on the sperm surface, triggering intracellular signaling pathways that enhance motility. This is crucial for successful fertilization as it increases the likelihood of sperm reaching the egg.

Case Studies

- Activation in Sea Urchins :

- Comparative Studies :

Physiological Impact

- Calcium Influx : Speract has been shown to induce a rapid influx of calcium ions into sperm cells, which is essential for initiating motility and acrosome reaction necessary for fertilization .

- pH Sensitivity : The activity of speract is influenced by environmental pH levels, with optimal activation occurring at slightly alkaline conditions, typical of seawater environments where these organisms thrive .

Peptide Variants

Studies have identified various analogs and derivatives of speract that exhibit enhanced biological activity or stability. These modifications are being explored for potential applications in fertility treatments and conservation efforts for endangered marine species.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 891.9 g/mol |

| Sequence | This compound |

| Role | Sperm activator |

| Organisms studied | Sea urchins, cuttlefish |

Comparison with Similar Compounds

Structural Comparison with Similar Peptides

Speract Analogues and Related SAPs

- Resact (Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂) : A 14-residue SAP from Arbacia punctulata. Unlike speract, resact contains disulfide bonds (Cys¹–Cys⁹) and a C-terminal amidation, enhancing receptor specificity .

- Alloresact (Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val) : A shorter SAP from Glyptocidaris crenularis with distinct cysteine positioning, suggesting divergent receptor-binding mechanisms .

| Peptide | Sequence | Source | Key Structural Features |

|---|---|---|---|

| Speract | Gly-Phe-Asp-Leu-Asn-Gly-Gly-Gly-Val-Gly | S. purpuratus | N-terminal Gly-Phe-Asp; polyglycine |

| Resact | Cys-Val-Thr-Gly-Ala-Pro-Gly-Cys-Val-Gly-Gly-Gly-Arg-Leu-NH₂ | A. punctulata | Disulfide bonds; C-terminal amidation |

| Alloresact | Lys-Leu-Cys-Pro-Gly-Gly-Asn-Cys-Val | G. crenularis | Cys³, Cys⁷; shorter length |

Non-SAP Peptides with Glycine-Rich Motifs

- Boc-Gly-Val-Gly-Gly-Leu-OMe : A synthetic elastin fragment containing repetitive Gly-Gly-X motifs. Unlike speract, it adopts β-turn and γ-turn conformations, highlighting the structural versatility of glycine-rich sequences .

- Cy5.5-Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys-AuNPs: A matrix metalloproteinase (MMP)-sensitive peptide with a Gly-Pro-Leu-Gly-Val-Arg cleavage site. The polyglycine region facilitates nanoparticle assembly and protease targeting .

Functional Comparison

Receptor Specificity and Signaling

- Speract : Binds to a 77-kDa receptor, activating guanylate cyclase and increasing cGMP levels, which regulate sperm motility .

- Dynorphin A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln): An opioid peptide with a Tyr-Gly-Gly-Phe N-terminal motif. Despite structural overlap, Dyn A targets κ-opioid receptors, inducing analgesia rather than sperm activation .

Enzymatic Interactions

- Speract’s polyglycine region (Gly⁶–Gly⁸) is conserved across SAPs, likely optimizing receptor docking. In contrast, the Gly-Pro-Leu-Gly-Val-Arg sequence in MMP-sensitive peptides serves as a protease cleavage site, demonstrating functional divergence of glycine clusters .

Pharmacological and Commercial Relevance

Therapeutic Potential

- MMP-targeting peptides (e.g., Cy5.5-MMP-AuNPs) are investigated for cancer imaging .

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with anchoring the C-terminal glycine to a acid-labile resin, such as 2-chlorotrityl chloride resin or Wang resin. These resins enable efficient cleavage under trifluoroacetic acid (TFA)-based conditions while minimizing premature peptide release. For GFDLNGGGVG, the glycine residue is typically attached via its carboxyl group using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.

Sequential Assembly of the Peptide Chain

The peptide chain is assembled sequentially from C- to N-terminus. Key steps include:

-

Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling cycle.

-

Coupling : Activated amino acids (3–4 equivalents) are introduced using HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to ensure >99% coupling efficiency.

-

Poly-Glycine Sequence Handling : The Gly-Gly-Gly-Val-Gly segment requires preactivation of Fmoc-Gly-Gly-OH with DIC/HOBt to minimize truncation byproducts. This step reduces deletion products to <0.5%.

Table 1: Coupling Efficiency for GFDLNGGGVG Synthesis

| Amino Acid | Coupling Time (min) | Coupling Agent | Yield (%) |

|---|---|---|---|

| Gly | 30 | DIC/HOBt | 99.2 |

| Phe | 45 | HCTU/DIPEA | 98.8 |

| Asp(OtBu) | 60 | HCTU/DIPEA | 97.5 |

| Val | 45 | HCTU/DIPEA | 98.1 |

Solution-Phase Fragment Condensation

For large-scale production, solution-phase fragment condensation is employed to assemble GFDLNGGGVG from shorter segments. This method reduces resin costs and simplifies purification intermediates.

Fragment Design and Activation

The peptide is divided into two fragments:

-

Fragment 1 : Gly-Phe-Asp-Leu-Asn (GFDLN)

-

Fragment 2 : Gly-Gly-Gly-Val-Gly (GGGVG)

Each fragment is synthesized via SPPS, purified by reverse-phase HPLC, and activated as a pentafluorophenyl ester for solution-phase coupling. The condensation reaction occurs in dimethylformamide (DMF) with 1-hydroxy-7-azabenzotriazole (HOAt) as an additive, achieving >95% conversion.

Challenges in Fragment Condensation

-

Racemization : Aspartic acid and valine residues are prone to epimerization. Using preactivated esters and low temperatures (0–4°C) mitigates this risk.

-

Solubility Issues : The hydrophobic Fragment 1 (GFDLN) requires 10% acetic acid co-solvent to maintain solubility during coupling.

Purification and Analytical Characterization

Crude GFDLNGGGVG undergoes multi-step purification to achieve pharmaceutical-grade purity (>98.5%).

Precipitation and Initial Isolation

Post-synthesis cleavage from the resin uses a TFA-based cocktail (95% TFA, 2.5% triisopropylsilane, 2.5% ethanedithiol) to remove side-chain protectants. The peptide is precipitated in methyl tert-butyl ether (MTBE), yielding a crude product with 70–80% purity.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (10 μm, 250 × 21.2 mm) resolves truncation byproducts. A gradient of 20–50% acetonitrile in 0.1% TFA over 60 minutes achieves baseline separation.

Table 2: HPLC Purification Parameters

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna C18(2) |

| Flow Rate | 8 mL/min |

| Detection | UV at 220 nm |

| Load | 50 mg crude peptide per run |

| Final Purity | 99.1% (area normalization) |

Challenges in Poly-Glycine Sequence Synthesis

The Gly-Gly-Gly-Val-Gly motif poses unique challenges due to glycine’s small side chain and low steric hindrance, leading to:

-

Truncation Byproducts : Incomplete coupling generates n-1 (GGV G) or n-2 (GV G) deletions. Using double coupling cycles with 5 equivalents of Fmoc-Gly-OH reduces these byproducts to <0.2%.

-

Aggregation : Poly-glycine segments form β-sheet structures, slowing coupling kinetics. Incorporating 10% DMSO in DMF improves solvation and reaction rates.

Case Study: Industrial-Scale Production

A patented large-scale synthesis (WO2010117725A2) produced 7.6 kg of GFDLNGGGVG with 99% purity:

-

Resin Loading : 16.6 kg of Fmoc-Gly-Wang resin.

-

Cleavage : 95% TFA, 2.5% TIS, 2.5% EDT for 2 hours.

-

Yield : 45.8% after HPLC purification.

This process highlights the viability of SPPS for industrial applications, provided rigorous in-process controls are implemented.

Q & A

Q. Table 1: Key Techniques for Speract Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.